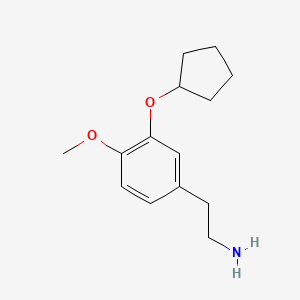
3-Cyclopentyloxy-4-methoxyphenethylamine
Número de catálogo B8473288
Peso molecular: 235.32 g/mol
Clave InChI: LLMFCHPPMWFTEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05393788
Procedure details


To a suspension of lithium aluminum hydride (10.83 g, 28.5 mmol) in ether (250 mL) at 0° C. under an argon atmosphere was added dropwise a solution of 3-cyclopentyloxy-4-methoxy-β-nitrostyrene (15.00 g, 57.0 mmol) in tetrahydrofuran (85 mL). The resulting mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was cooled to 0° C. and quenched by the successive dropwise addition of water (11 mL), 15% sodium hydroxide (11 mL) and water (33 mL). The mixture was filtered through a pad of Celite™ and the filtrate was washed successively with water, 10% hydrochloric acid and water. The aqueous washes were combined, made basic with saturated aqueous potassium carbonate and extracted three times with ether and twice with methylene chloride. The organic layers were combined and dried (potassium carbonate). Removal of the solvent in vacuo provided the amine (10.80 g, 81%). A portion of the crude amine was purified by flash chromatography, eluting with 1:10:90 water/methanol/chloroform.



Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1([O:12][C:13]2[CH:14]=[C:15]([CH:21]=[CH:22][C:23]=2[O:24][CH3:25])[CH:16]=[CH:17][N+:18]([O-])=O)[CH2:11][CH2:10][CH2:9][CH2:8]1>CCOCC.O1CCCC1>[CH:7]1([O:12][C:13]2[CH:14]=[C:15]([CH2:16][CH2:17][NH2:18])[CH:21]=[CH:22][C:23]=2[O:24][CH3:25])[CH2:8][CH2:9][CH2:10][CH2:11]1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.83 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C=C[N+](=O)[O-])C=CC1OC
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by the successive dropwise addition of water (11 mL), 15% sodium hydroxide (11 mL) and water (33 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through a pad of Celite™
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate was washed successively with water, 10% hydrochloric acid and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (potassium carbonate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C=CC1OC)CCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.8 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

